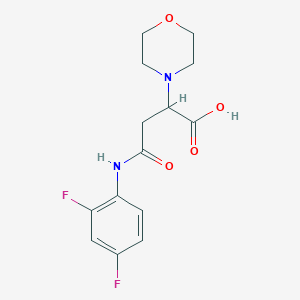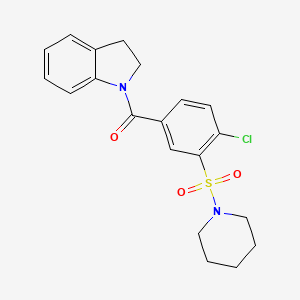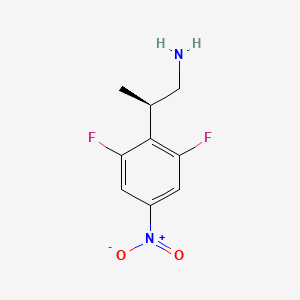![molecular formula C24H22N2O3 B2983577 N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 896272-55-2](/img/structure/B2983577.png)
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic molecule. It contains a pyrrolidinone ring, a biphenyl group, and a methoxyphenyl group. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be interesting to analyze its structure using techniques such as X-ray crystallography or NMR spectroscopy to gain insights into its conformation and the spatial arrangement of its atoms .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the carbonyl group in the pyrrolidinone ring could potentially undergo nucleophilic addition reactions. The aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting and boiling points, solubility in various solvents, and stability under different conditions .科学的研究の応用
Development of Photostable Sunscreen Ingredients
The search for new UV filters often focuses on improving photostability and reducing environmental impact. Given its structural similarity to known photostable compounds, this compound could be investigated for its stability under UV radiation. This would be crucial for its application in sunscreens that maintain efficacy over prolonged exposure to sunlight .
Organic Ligands for Porous Materials
Organic ligands play a vital role in the synthesis of porous materials, which have applications in gas storage, separation technologies, and catalysis. The biphenyl and pyrrolidinone moieties present in the compound suggest it could be synthesized as a monomer for new porous organic ligands .
Inhibitors of Blood Coagulation Factor Xa
Compounds with a similar biphenyl structure have been identified as potent, selective, and orally bioavailable inhibitors of blood coagulation factor Xa. This suggests potential applications of this compound in the development of new anticoagulant drugs, which could be beneficial for treating or preventing thrombotic disorders .
Ligands in Transition Metal Catalysis
The structure of this compound indicates potential as a ligand in transition metal catalysis. Its application could be explored in various catalytic processes, including cross-coupling reactions, where it could enhance the reactivity and selectivity of the metal catalysts .
Synthesis of Luminescent Complexes
The compound’s molecular framework is conducive to forming luminescent complexes, particularly when combined with metals such as copper. These complexes have applications in organic light-emitting diodes (OLEDs) and as sensors in biological imaging .
Design of Frustrated Lewis Pairs (FLPs)
With its potential to act as a base component, this compound could be used in the design of new Frustrated Lewis Pairs for gas-constructed vesicular systems. FLPs have applications in catalysis, including hydrogenation reactions and small molecule activations .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-29-22-9-5-8-21(15-22)26-16-20(14-23(26)27)25-24(28)19-12-10-18(11-13-19)17-6-3-2-4-7-17/h2-13,15,20H,14,16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVCSAOMGUIWCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

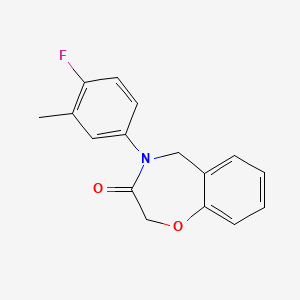
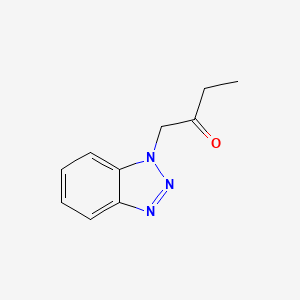

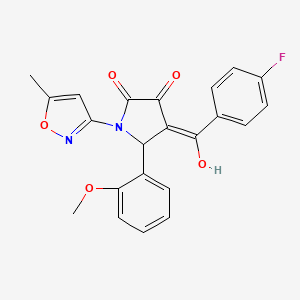

![3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2983499.png)

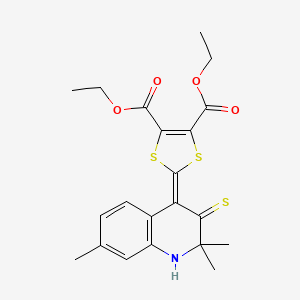
![N-benzyl-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2983507.png)
![5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B2983509.png)
![Spiro[1,3-dihydroquinazoline-2,3'-azetidine]-4-one;hydrochloride](/img/structure/B2983510.png)
